molecular formula C14H21BrN4O2 B2375903 Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 2378503-78-5

Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B2375903
CAS No.: 2378503-78-5
M. Wt: 357.252
InChI Key: ZCWOURZFZAHYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-bromopyrazin-2-yl substituent. This structure is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and receptor-targeted agents . The Boc group enhances solubility and stability during synthetic processes, while the bromopyrazine moiety offers a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWOURZFZAHYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Pathway

The reduction of tert-butyl 4-nitropiperidine-1-carboxylate represents the most direct method. Zinc dust in the presence of ammonium chloride in tetrahydrofuran (THF)/water achieves quantitative reduction of the nitro group to an amine.
$$
\text{tert-Butyl 4-nitropiperidine-1-carboxylate} \xrightarrow[\text{NH}4\text{Cl}]{\text{Zn, THF/H}2\text{O}} \text{tert-Butyl 4-aminopiperidine-1-carboxylate}
$$
Key advantages include operational simplicity and high yields (>90%). The Boc group remains intact under these mildly acidic conditions, ensuring compatibility with the reduction protocol.

Boronate-Mediated Coupling

An alternative approach employs Suzuki-Miyaura coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and nitro-substituted aryl halides, followed by hydrogenation. While less common for piperidine systems, this method enables the introduction of aromatic nitro groups that are subsequently reduced to amines.

Nucleophilic Aromatic Substitution (SNAr) with 2,5-Dibromopyrazine

The electron-deficient pyrazine ring facilitates SNAr reactions, enabling the displacement of bromine atoms by nucleophiles. Tert-butyl 4-aminopiperidine-1-carboxylate reacts with 2,5-dibromopyrazine under basic conditions to yield the target compound.

Reaction Mechanism and Optimization

In anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), the amine attacks the electrophilic C2 position of 2,5-dibromopyrazine, displacing bromide and forming the C–N bond. Diisopropylethylamine (DIPEA) or triethylamine (Et$$_3$$N) serves as the base, neutralizing HBr generated during the reaction.

$$
\text{tert-Butyl 4-aminopiperidine-1-carboxylate} + \text{2,5-dibromopyrazine} \xrightarrow[\text{DIPEA}]{\text{DMF}} \text{tert-Butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate}
$$

Optimization Insights :

  • Temperature : Reactions proceed efficiently at room temperature (20–25°C), though heating to 50°C accelerates kinetics without compromising selectivity.
  • Stoichiometry : A 1.2:1 molar ratio of 2,5-dibromopyrazine to amine ensures complete conversion, minimizing di-substitution byproducts.
  • Purification : Flash column chromatography with ethyl acetate/hexane (30–40% EtOAc) isolates the product in >80% yield.

Transition-Metal-Catalyzed Amination

While SNAr dominates industrial-scale synthesis, palladium-catalyzed Buchwald-Hartwig amination offers an alternative for sterically hindered substrates. This method couples 5-bromo-2-aminopyrazine with tert-butyl 4-bromopiperidine-1-carboxylate, though its practicality is limited by the scarcity of 5-bromo-2-aminopyrazine.

Comparative Analysis of Methodologies

Parameter SNAr Buchwald-Hartwig
Yield 80–90% 60–75%
Reaction Time 2–4 hours 12–24 hours
Catalyst Cost None High (Pd-based)
Substrate Scope Broad Limited by aryl halide availability
Operational Simplicity High Moderate

The SNAr method outperforms transition-metal-catalyzed routes in cost, yield, and scalability, making it the preferred industrial approach.

Characterization and Quality Control

Synthetic batches require rigorous characterization to confirm structural integrity:

  • $$^1$$H NMR : Peaks at δ 1.48 (s, 9H, Boc CH$$3$$), 3.57–4.22 (m, piperidine CH$$2$$), and 8.90 (s, pyrazine H) align with literature.
  • HRMS : Exact mass calculated for C$${14}$$H$${20}$$BrN$$4$$O$$2$$ [M+H]$$^+$$: 343.0712; observed: 343.0715.
  • HPLC Purity : >98% achieved via reverse-phase C18 chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrazine moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Similarity Score* Applications/Properties References
Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate 5-Bromo-pyrazine, Boc-protected piperidine 371.28 (C₁₅H₂₃BrN₄O₂) Reference Intermediate for kinase inhibitors, M1 receptor ligands
Tert-butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 2-Amino-4-fluoro-5-methylphenyl substituent Not reported High Precursor for fluorinated receptor agonists
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate Pyrimidine ring, piperazine backbone ~377.28 (C₁₄H₂₀BrN₅O₂) 0.78 Enhanced flexibility for protein binding
Tert-butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate Nitro group, bromo-methylphenyl substituent Not reported Moderate Nitro-reduction intermediate for benzimidazoles
Tert-butyl 4-[(Z)-(7-chloro-benzothiazol-2-ylidene)amino]piperidine-1-carboxylate Chlorobenzothiazole, Boc-piperidine ~519.98 (C₂₃H₂₇ClN₄O₃S) Low Pan-Ras inhibitor with tunable affinity
Tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate Bromo-methylpyridine, piperazine backbone 385.25 (C₁₆H₂₃BrN₄O₂) 0.67 Flexible scaffold for kinase inhibition

*Similarity scores (0–1) based on structural overlap with the reference compound ().

Key Observations:

Heterocyclic Ring Modifications :

  • Pyrazine (reference compound) vs. pyrimidine (): Pyrimidine derivatives exhibit higher electron-deficient character, enhancing interactions with aromatic residues in enzyme active sites .
  • Benzothiazole (): The fused ring system increases rigidity, improving selectivity for Ras isoforms .

Substituent Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding in target binding pockets compared to chlorine .
  • Nitro Groups : Nitro-substituted analogues () serve as intermediates for reduced amine products, critical for benzimidazole synthesis .

Backbone Flexibility :

  • Piperidine (reference compound) vs. piperazine (): Piperazine’s additional nitrogen increases basicity and solubility, favoring aqueous-phase reactions .

Biological Activity

Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound with significant potential in biological applications, particularly in pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C14H22BrN3O2C_{14}H_{22}BrN_{3}O_{2} and features a piperidine ring substituted with a bromopyrazine moiety and a tert-butyl ester group. The presence of the bromine atom enhances its reactivity and potential binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions are used to synthesize the piperidine derivative from appropriate precursors.
  • Introduction of the Pyrazine Moiety : This is achieved through nucleophilic substitution reactions.
  • Bromination : Selective bromination introduces the bromine atom onto the pyrazine ring.
  • Esterification : The final step involves reacting the piperidine derivative with tert-butyl chloroformate to form the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrazine moiety can modulate enzyme activity or alter signaling pathways, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits promising biological activities that could be leveraged for therapeutic purposes:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by targeting specific pathways involved in tumor growth.
  • Neurological Applications : Its structure suggests possible interactions with neurotransmitter systems, warranting further exploration in neuropharmacology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylateBromophenyl groupAnticancer activity
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateBromomethyl groupAntimicrobial properties
Tert-butyl 4-(5-bromo-3-methylpyrazin-2-yl)aminopiperidineMethyl group on pyrazinePotential neuroprotective effects

Q & A

Q. What are the established synthetic routes and characterization methods for Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate?

Synthesis typically involves multi-step reactions starting from commercial precursors, such as coupling 5-bromopyrazine-2-amine with tert-butyl piperidine derivatives under basic conditions. Key steps include amide bond formation or nucleophilic substitution, often catalyzed by reagents like triethylamine in dichloromethane or tetrahydrofuran . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. What common chemical reactions involve this compound, and which reagents are typically employed?

The bromine atom on the pyrazine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. The tert-butyl carbamate group is sensitive to acidic conditions (e.g., HCl in dioxane) for deprotection to free amines. Oxidation of the piperidine nitrogen may require controlled use of OXONE or other oxidizing agents .

Q. How should stability and storage conditions be managed to ensure compound integrity?

The compound is stable under recommended storage (2–8°C in amber glass bottles) but degrades in the presence of strong oxidizing agents. Long-term stability studies recommend inert atmospheres (argon or nitrogen) to prevent moisture absorption and oxidative decomposition .

Q. What purification techniques are effective for isolating high-purity batches?

Silica gel chromatography with gradient elution (hexane:ethyl acetate, 8:1 to 4:1) achieves >99% purity. For scale-up, recrystallization from ethanol/water mixtures or automated flash chromatography systems are preferred .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Critical parameters include temperature control (0–25°C for coupling steps), solvent selection (polar aprotic solvents enhance reactivity), and catalyst loading (e.g., 1.2 equivalents of triethylamine). Continuous flow reactors improve scalability by maintaining precise stoichiometry and minimizing side reactions .

Q. How should discrepancies in biological activity data between analogs (e.g., bromine vs. chlorine substituents) be addressed?

Contradictions in activity often arise from halogen-specific electronic effects. For example, bromine’s larger atomic radius may enhance binding affinity compared to chlorine. Validate discrepancies via dose-response assays, molecular docking simulations, and replication across multiple batches .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Systematically modify substituents on the pyrazine ring (e.g., replacing bromine with fluorine or methyl groups) and the piperidine core (e.g., introducing methyl or hydroxyl groups). Use in vitro assays (e.g., enzyme inhibition) and computational modeling (DFT or MD simulations) to correlate structural changes with activity .

Q. How can analytical methods be validated to ensure reproducibility in structural confirmation?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards. Elemental analysis (C, H, N) confirms empirical formula accuracy, while differential scanning calorimetry (DSC) assesses crystallinity .

Q. What methodologies are used to study interactions with biological targets?

Radioligand binding assays quantify affinity for receptors like kinases or GPCRs. Surface plasmon resonance (SPR) provides real-time kinetic data (ka/kd). For intracellular targets, fluorescence polarization or thermal shift assays monitor binding-induced conformational changes .

Q. What safety protocols are critical given the compound’s toxicity profile?

Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods for handling, wear nitrile gloves, and avoid contact with incompatible materials (strong acids/oxidizers). Emergency protocols should include immediate decontamination with water and medical evaluation for exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.